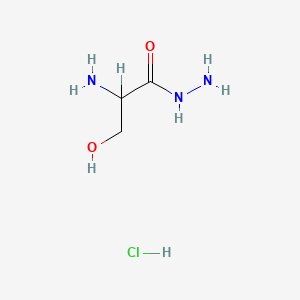

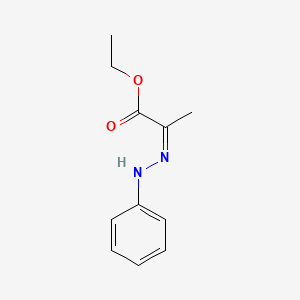

![molecular formula C12H11ClN2O3 B1310292 [1-(4-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid CAS No. 1015844-49-1](/img/structure/B1310292.png)

[1-(4-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

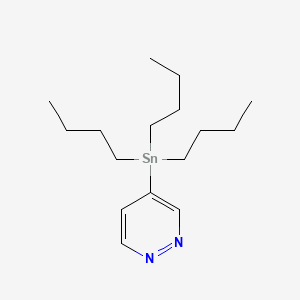

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with three carbon atoms and two nitrogen atoms. The presence of the acetic acid moiety suggests that this compound might have acidic properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the pyrazole ring, with a hydroxy group and a methyl group attached to one of the carbon atoms, and a phenyl ring attached to one of the nitrogen atoms. The phenyl ring has a chlorine substituent. The acetic acid moiety is likely attached to the same carbon atom as the hydroxy group .Chemical Reactions Analysis

Pyrazole derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Generally, pyrazole derivatives are stable compounds. The presence of the acetic acid moiety suggests that this compound might be soluble in polar solvents .Scientific Research Applications

Heterocyclic Compounds Synthesis

The chemistry of pyrazoline derivatives, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one, demonstrates the compound's value as a building block for synthesizing various heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, indicating a broad range of potential applications in material science, pharmacology, and organic chemistry due to their versatile reactivity and application in heterocyclic and dyes synthesis (Gomaa & Ali, 2020).

Hexasubstituted Pyrazolines Chemistry

Research on hexasubstituted pyrazolines highlights their importance in synthesizing highly substituted cyclopropanes, hydroperoxy substituted pyrazolines, and other derivatives through thermolysis and autoxidation. These compounds show potential in various chemical transformations and could offer insights into the reactivity and applications of complex pyrazole-based chemicals in organic synthesis (Baumstark et al., 2013).

Antioxidant and Biological Activities

Studies on compounds like p-Coumaric acid and its derivatives demonstrate significant bioactivities, including antioxidant, anti-cancer, antimicrobial, and anti-inflammatory effects. Such research suggests that structurally related compounds, including those based on pyrazole scaffolds, could similarly exhibit a range of biological activities beneficial for developing therapeutic agents (Pei et al., 2016).

Advanced Oxidation Processes

The exploration of advanced oxidation processes (AOPs) for degrading recalcitrant compounds, such as acetaminophen, highlights the environmental applications of chemical research in treating wastewater and mitigating pollution. This indicates potential avenues for applying complex organic compounds in environmental chemistry and engineering (Qutob et al., 2022).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[2-(4-chlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O3/c1-7-10(6-11(16)17)12(18)15(14-7)9-4-2-8(13)3-5-9/h2-5,14H,6H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODUUWJZHLMEEKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801174123 |

Source

|

| Record name | 1-(4-Chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801174123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1015844-49-1 |

Source

|

| Record name | 1-(4-Chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801174123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

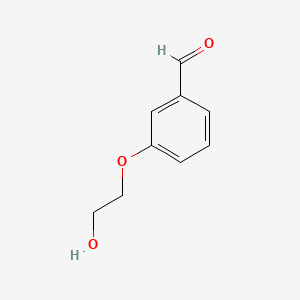

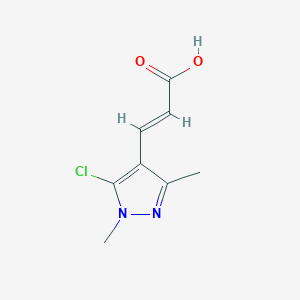

![(2E)-3-[6-(Trifluoromethyl)pyridin-3-yl]propenoic acid](/img/structure/B1310214.png)

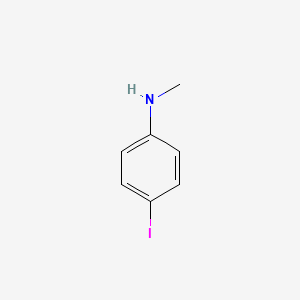

![3-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B1310225.png)

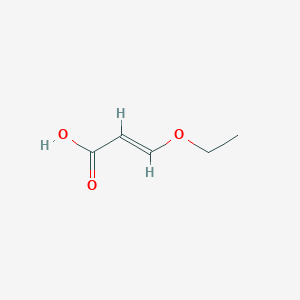

![3-[4-(Propan-2-yl)phenyl]butanoic acid](/img/structure/B1310251.png)